![molecular formula C13H16N4O3 B3027872 (1-(5-硝基-1H-苯并[d]咪唑-2-基)哌啶-3-基)甲醇 CAS No. 1417794-41-2](/img/structure/B3027872.png)
(1-(5-硝基-1H-苯并[d]咪唑-2-基)哌啶-3-基)甲醇
描述
“(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment of the intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride can yield the final derivatives .Chemical Reactions Analysis
Imidazole compounds are known to be amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents . Specific chemical reactions involving “(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol” are not available in the retrieved data.科学研究应用
微波辅助合成方法
(1-(5-硝基-1H-苯并[d]咪唑-2-基)哌啶-3-基)甲醇是一种与苯并[d]恶唑-5-基-1H-苯并[d]咪唑衍生物相关的化合物。已经开发出在离子液体支持下对这些衍生物进行微波辅助方法,这对于药物发现计划非常重要(Chanda 等,2012)。
晶体结构分析
已经研究了相关化合物的合成和晶体结构,例如1-(2-硝基-苯磺酰基)-哌啶-4-基-二苯基-甲醇。这些研究对于了解分子构型和在药物化学中的潜在应用至关重要(Prasad 等,2008)。
苯并咪唑衍生物的合成
已经开发了从(1H-苯并[d]咪唑-2-基)甲醇等化合物合成苯并咪唑衍生物的有效方法。这些化合物对于创建用于药物开发的多样化化学库很有价值(Kiran 等,2017)。
血管舒张和降压作用
对 1H-苯并[d]咪唑类似物的研究揭示了它们的潜在血管舒张和降压作用。这项研究对于开发新的心血管药物非常重要(Navarrete-Vázquez 等,2010)。
荧光探针的合成
已经合成并研究了(1-(5-硝基-1H-苯并[d]咪唑-2-基)哌啶-3-基)甲醇衍生物的荧光性质。这些化合物显示出作为选择性荧光探针检测 Co2+ 等金属离子的前景(Xuan,2012)。
抗结核剂
与(1-(5-硝基-1H-苯并[d]咪唑-2-基)哌啶-3-基)甲醇相关的化合物,例如 5-氯-1-(哌啶-4-基)-1H-苯并[d]咪唑-2(3H)-酮衍生物,已显示出有希望的抗结核活性。这项研究是抗击结核病的关键(Raju 等,2020)。
作用机制
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to inhibit microtubule assembly formation in certain cell lines . This suggests that the compound may interact with its targets, leading to changes in cellular structures and functions.
Biochemical Pathways
Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways . For instance, some imidazole derivatives have been shown to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Imidazole derivatives have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have various molecular and cellular effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
未来方向
The future directions for research on “(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic routes and the investigation of their mechanisms of action could also be areas of interest .
生化分析
Biochemical Properties
(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cellular metabolism, such as cytochrome P450 enzymes . The compound’s nitro group is crucial for its interaction with these enzymes, leading to enzyme inhibition and subsequent effects on metabolic pathways.
Cellular Effects
The effects of (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound’s nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules . This interaction leads to enzyme inhibition, changes in gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of cellular processes and potential cytotoxicity.
Dosage Effects in Animal Models
The effects of (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
(1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits cytochrome P450 enzymes, affecting the metabolism of endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and accumulation of specific metabolites.
Transport and Distribution
The transport and distribution of (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake, binding affinity, and intracellular trafficking.
Subcellular Localization
The subcellular localization of (1-(5-Nitro-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis. The compound’s localization is essential for its interaction with cellular targets and subsequent biochemical effects.
属性
IUPAC Name |
[1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-8-9-2-1-5-16(7-9)13-14-11-4-3-10(17(19)20)6-12(11)15-13/h3-4,6,9,18H,1-2,5,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHXVRFNKRFSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205414 | |
| Record name | 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-41-2 | |
| Record name | 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-(6-nitro-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)
![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)
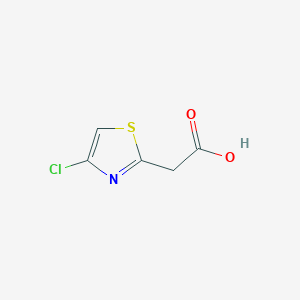

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

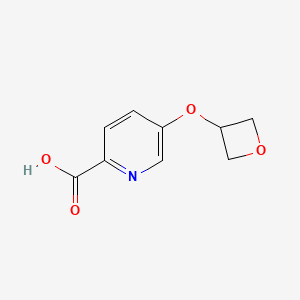
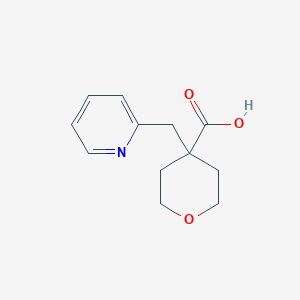
![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)
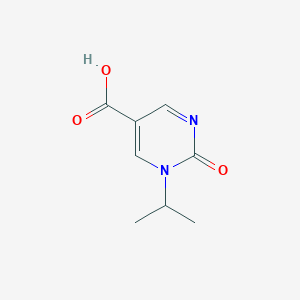
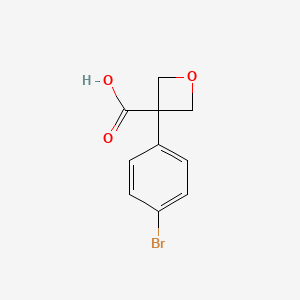
![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)
